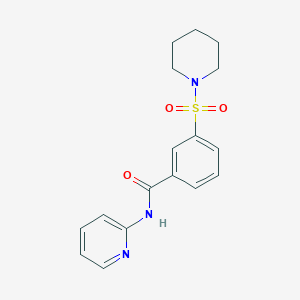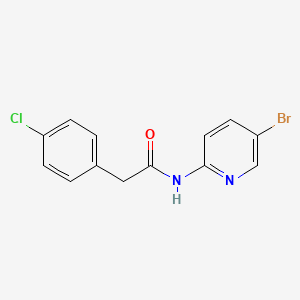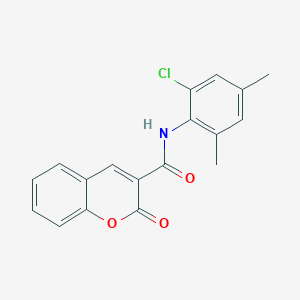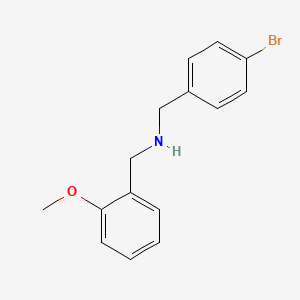![molecular formula C20H24N2O3S B5681656 N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)
N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide, also known as PSB-0739, is a small molecule inhibitor of the protease enzyme, SARS-CoV-2 Mpro. This molecule has gained significant attention due to its potential application in the development of antiviral drugs against COVID-19.
Wirkmechanismus
N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide inhibits the activity of SARS-CoV-2 Mpro by binding to the active site of the enzyme. The active site of SARS-CoV-2 Mpro contains a catalytic dyad of cysteine and histidine residues, which are essential for the cleavage of the viral polyprotein. N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide binds to the catalytic dyad and prevents the cleavage of the viral polyprotein, thereby inhibiting viral replication.
Biochemical and Physiological Effects
N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide has not been studied extensively for its biochemical and physiological effects. However, in a study conducted by Jin et al. (2020), N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide was found to be non-toxic to Vero E6 cells at concentrations up to 100 μM. This indicates that N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide has low cytotoxicity and may be safe for use in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide has several advantages for lab experiments. Firstly, it is highly selective for SARS-CoV-2 Mpro and does not inhibit the activity of other proteases. This makes it an ideal tool for studying the role of SARS-CoV-2 Mpro in viral replication. Secondly, N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide has a low cytotoxicity, which makes it safe for use in vitro. However, one limitation of N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide is that it has a low solubility in water, which may limit its use in some experimental setups.
Zukünftige Richtungen
N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide has several potential future directions. Firstly, it can be used as a lead compound for the development of antiviral drugs against COVID-19. Several studies have shown that N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide has potent inhibitory activity against SARS-CoV-2 Mpro and may be a promising candidate for drug development. Secondly, N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide can be used as a tool for studying the role of SARS-CoV-2 Mpro in viral replication. Further studies can be conducted to investigate the mechanism of action of N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide and its potential application in the development of antiviral drugs. Finally, N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide can be modified to improve its solubility and bioavailability, which may enhance its efficacy as an antiviral drug.
Conclusion
In conclusion, N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide is a small molecule inhibitor of SARS-CoV-2 Mpro, which has gained significant attention due to its potential application in the development of antiviral drugs against COVID-19. N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide has a highly selective inhibitory activity against SARS-CoV-2 Mpro and has low cytotoxicity, making it safe for use in vitro. Further studies are needed to explore the potential of N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide as a lead compound for drug development and as a tool for studying the role of SARS-CoV-2 Mpro in viral replication.
Synthesemethoden
N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide was first synthesized by researchers at the University of Oxford, UK, using a multi-step synthetic route. The synthesis involves the reaction of 4-bromo-2-chlorobenzaldehyde with pyrrolidine to form a Schiff base, which is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with 4-(chloromethyl)benzenesulfonyl chloride to yield the final product, N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide.
Wissenschaftliche Forschungsanwendungen
N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide has been extensively studied in vitro for its potential to inhibit the activity of SARS-CoV-2 Mpro, which is essential for viral replication. In a study conducted by Jin et al. (2020), N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide was found to have a half-maximal inhibitory concentration (IC50) of 0.67 μM against SARS-CoV-2 Mpro. This study also showed that N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide is highly selective for SARS-CoV-2 Mpro and does not inhibit the activity of other proteases.
Eigenschaften
IUPAC Name |
N-[[2-(4-pyrrolidin-1-ylsulfonylphenyl)phenyl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-20(23)21-15-17-7-3-4-8-19(17)16-9-11-18(12-10-16)26(24,25)22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPPJRFBNDHKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=CC=CC=C1C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({2-[1-(phenylacetyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681574.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)

![3-[(2,6-dichlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5681603.png)
![2-[4-(1-azepanylcarbonyl)benzyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5681615.png)

![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)

![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)



![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)